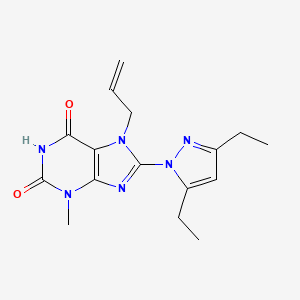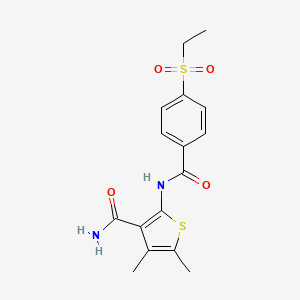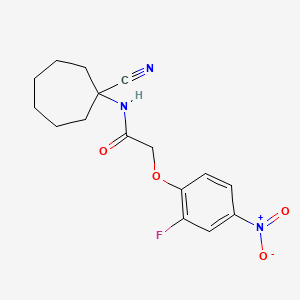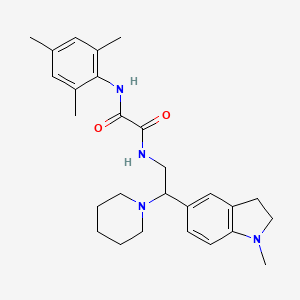![molecular formula C21H18N4O4S B2541572 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one CAS No. 2320539-84-0](/img/structure/B2541572.png)
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a combination of benzodioxole, oxadiazole, and quinazolinone moieties. It is of interest in medicinal chemistry and synthetic organic chemistry due to its unique structural characteristics and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions.
Initial formation: : The synthesis starts with the preparation of 3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole. This can be achieved through cyclization reactions involving appropriate precursors like benzodioxole and nitrile oxide.
Thiolation: : The next step involves the introduction of the sulfanyl group. This can be done through a thiolation reaction, where a thiol group is introduced at the oxadiazole moiety.
Quinazolinone synthesis: : The final step involves the formation of the 3-propyl-3,4-dihydroquinazolin-4-one scaffold. This can be synthesized through the condensation of suitable amines and carboxylic acids or derivatives.
Industrial Production Methods
Industrial production methods would involve optimizing the above laboratory synthesis steps for scalability. This includes using high-yielding reactions, cost-effective reagents, and implementing batch or continuous flow processes.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions at the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: : The oxadiazole and quinazolinone rings can undergo selective reductions under catalytic hydrogenation conditions.
Substitution: : The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: : Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed for reduction.
Substitution: : Electrophiles like bromine or nitrating agents in the presence of acids or bases for substitution reactions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Reduced forms of the heterocycles.
Substitution: : Various substituted derivatives of the original compound.
科学研究应用
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one has various applications in scientific research:
Chemistry: : Used as a building block in synthetic organic chemistry to develop new compounds with potential biological activities.
Biology: : Potential use as a molecular probe due to its unique structure.
Medicine: : Research into its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: : Potential use in developing advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one involves interaction with specific molecular targets. This can include binding to enzymes or receptors, modulating their activity, and affecting cellular pathways. The exact molecular targets and pathways would depend on its specific biological activity, which requires further detailed studies.
相似化合物的比较
Compared to other compounds with similar structural motifs, such as other benzodioxole derivatives or quinazolinone analogs, 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one is unique due to the specific combination of these moieties in one molecule
Similar Compounds
3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole
3,4-dihydroquinazolin-4-one derivatives
Compounds with sulfanyl linkages
属性
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-2-9-25-20(26)14-5-3-4-6-15(14)22-21(25)30-11-18-23-19(24-29-18)13-7-8-16-17(10-13)28-12-27-16/h3-8,10H,2,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIBMYFZINAJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2541490.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2541494.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2541498.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2541505.png)
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)

![5-(1H-benzo[d]imidazol-2-yl)-2-chloroaniline](/img/structure/B2541510.png)
![N-(2,4-dimethoxyphenyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)
